molecular formula C10H11NO7 B1329695 3,4,5-Trimethoxy-2-nitrobenzoic acid CAS No. 66907-52-6

3,4,5-Trimethoxy-2-nitrobenzoic acid

Cat. No.: B1329695
CAS No.: 66907-52-6
M. Wt: 257.2 g/mol
InChI Key: VPVAFLFJAAPHKI-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-2-nitrobenzoic acid is an organic compound with the molecular formula C10H11NO7. It is a derivative of benzoic acid, characterized by the presence of three methoxy groups and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-2-nitrobenzoic acid typically involves the nitration of 3,4,5-trimethoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is as follows:

3,4,5-Trimethoxybenzoic acid+HNO33,4,5-Trimethoxy-2-nitrobenzoic acid+H2O\text{3,4,5-Trimethoxybenzoic acid} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 3,4,5-Trimethoxybenzoic acid+HNO3​→3,4,5-Trimethoxy-2-nitrobenzoic acid+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration, and reaction time, which are critical for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Reduction: 3,4,5-Trimethoxy-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: this compound from its ester derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties, affecting its interactions with biological targets. The exact molecular targets and pathways involved in its biological activities are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzoic acid: Lacks the methoxy groups, resulting in different electronic properties and reactivity.

    3,4,5-Trimethoxy-2-aminobenzoic acid: The amino group provides different reactivity compared to the nitro group.

Uniqueness

3,4,5-Trimethoxy-2-nitrobenzoic acid is unique due to the combination of methoxy and nitro groups on the benzene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3,4,5-trimethoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVAFLFJAAPHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217056
Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60217056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66907-52-6
Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Record name 66907-52-6
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Record name 3,4,5-Trimethoxy-2-nitrobenzoic acid
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Record name 3,4,5-trimethoxy-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions using 3,4,5-Trimethoxy-2-nitrobenzoic acid to synthesize 1-aroylindolines. What is the significance of this chemical reaction in the context of developing anticancer agents?

A1: The synthesis of 1-aroylindolines using this compound is significant because it allows researchers to create structural analogs of combretastatin A-4 (CA-4) []. CA-4 is a naturally occurring molecule with potent antitumor activity. By modifying the structure of CA-4 through chemical reactions like this one, scientists aim to develop new compounds with improved pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity. In this case, the researchers successfully synthesized several 1-aroylindoline derivatives, some of which exhibited promising cytotoxic activity against cancer cell lines [].

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